REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[C:5](F)[CH:4]=1)#[N:2].C(=O)([O-])[O-:13].[K+].[K+]>CN(C)C=O.O>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[C:5]([OH:13])[CH:4]=1)#[N:2] |f:1.2.3|
|
Name
|
|
Quantity
|
11.73 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
14.12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.84 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.84 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.42 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.63 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for a further 2 hours at 90° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to form a murky yellow solution
|
Type
|
FILTRATION
|
Details
|
The solid precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
to produce a yellow solid
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=O)C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |